

Application Notes and Protocols: Cy3.5 NHS Ester Antibody Conjugation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of **Cy3.5** NHS ester to antibodies. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins and other biomolecules containing primary amines, such as the lysine residues found in antibodies.[1][2] The reaction results in a stable amide bond, covalently linking the fluorescent dye to the antibody.[3] **Cy3.5** is a bright and photostable cyanine dye with fluorescence excitation and emission maxima in the orange-red region of the spectrum, making it a suitable choice for various fluorescence-based applications, including immunofluorescence microscopy, flow cytometry, and immunoassays.[3][4] This protocol outlines the necessary reagents, a step-by-step procedure for conjugation and purification, and methods for characterizing the final conjugate.

Spectroscopic and Chemical Properties of Cy3.5 NHS Ester

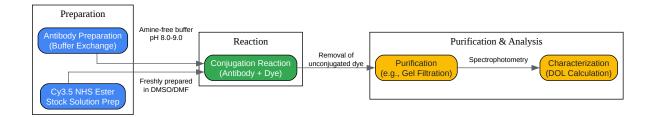
A summary of the key quantitative data for **Cy3.5** NHS ester is presented in the table below for easy reference. These properties are crucial for designing experiments and for the accurate calculation of the degree of labeling.



Property	Value	Reference(s)
Appearance	Dark purple solid	[3][5]
Molecular Weight	741.62 g/mol	[3][5]
Maximum Excitation (λex)	~591 nm	[3][5]
Maximum Emission (λem)	~604 nm	[3][5]
Molar Extinction Coefficient (ε)	116,000 M ⁻¹ cm ⁻¹ at 591 nm	[3][5]
Fluorescence Quantum Yield (Φ)	0.35	[3][5]
Correction Factor (CF280)	0.22	[5]
Solubility	Soluble in DMSO and DMF	[3][5]
Storage Conditions	Store at -20°C, desiccated and protected from light	[3][5]

Experimental Workflow

The overall workflow for conjugating **Cy3.5** NHS ester to an antibody involves antibody preparation, dye preparation, the conjugation reaction, and purification of the final conjugate.



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Caption: Workflow for **Cy3.5** NHS ester antibody conjugation.



Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.[3]

Materials and Reagents

- Antibody to be labeled (in an amine-free buffer)
- Cy3.5 NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-9.0[6]
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification column (e.g., Sephadex G-25) or dialysis equipment[7][8]
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure

- 1. Antibody Preparation:
- If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or stabilizers like BSA, it must be purified.[6][7] This can be achieved by dialysis against the Reaction Buffer or by using an antibody purification kit.[9]
- The recommended antibody concentration for optimal labeling is 2-10 mg/mL.[7][10]
- 2. Preparation of **Cy3.5** NHS Ester Stock Solution:
- Allow the vial of Cy3.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[6]
- Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.[1][3]
 Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[11]



3. Conjugation Reaction:

- Adjust the antibody concentration with the Reaction Buffer.
- Add the calculated amount of the Cy3.5 NHS ester stock solution to the antibody solution
 while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 20:1, but this
 should be optimized for each specific antibody.[3][12]
- Incubate the reaction for 1-2 hours at room temperature in the dark, with gentle stirring or rotation.[3]
- 4. Quenching the Reaction (Optional):
- To stop the labeling reaction, a quenching buffer can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6]
- 5. Purification of the Conjugated Antibody:
- Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[7][8]
- For column chromatography, equilibrate the column with PBS. Apply the reaction mixture to the column and elute with PBS. The first colored fraction will be the conjugated antibody.[3] [7]
- For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes.[13]
- 6. Storage of the Conjugated Antibody:
- Store the purified antibody conjugate at 4°C for short-term storage or at -20°C for long-term storage.[1] For long-term storage, it is recommended to add a cryoprotectant like glycerol and to aliquot the conjugate to avoid repeated freeze-thaw cycles.[1]

Characterization of the Conjugate: Degree of Labeling (DOL)



The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[14][15] An optimal DOL is typically between 2 and 10 for most antibodies. [15][16]

Calculation of DOL

- Measure the absorbance of the purified conjugate solution in a quartz cuvette at 280 nm (A280) and at the absorbance maximum of Cy3.5 (~591 nm, Amax).[14][16]
- The concentration of the antibody is calculated using the following formula:

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Antibody Concentration (M) = [A280 - (Amax \times CF280)] / \epsilon antibody
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- A280: Absorbance of the conjugate at 280 nm.
- Amax: Absorbance of the conjugate at ~591 nm.
- o CF280: Correction factor for the dye's absorbance at 280 nm (0.22 for Cy3.5).[5]
- ε_antibody: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[16]
- The concentration of the dye is calculated using the following formula:

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Dye Concentration (M) = Amax / \varepsilon dye
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- Amax: Absorbance of the conjugate at ~591 nm.
- ε dye: Molar extinction coefficient of Cy3.5 at ~591 nm (116,000 M⁻¹cm⁻¹).[3][5]
- The DOL is the molar ratio of the dye to the antibody:

DOL = Dye Concentration (M) / Antibody Concentration (M)

Troubleshooting



Issue	Possible Cause	Suggested Solution	Reference(s)
Low Degree of Labeling (DOL)	- Low antibody concentration.	- Increase antibody concentration to >2 mg/mL.	[3]
- Presence of competing amines in the buffer.	- Use an amine-free buffer like bicarbonate or borate. Ensure all interfering substances are removed.	[3]	
- Inactive NHS ester due to hydrolysis.	- Prepare fresh dye stock solution in anhydrous DMSO or DMF immediately before use.	[3]	
Protein Precipitation	- High concentration of organic solvent.	- Keep the volume of DMSO/DMF added to the antibody solution to a minimum (<10% of the total volume).	[3]
High Background Fluorescence	- Incomplete removal of unconjugated dye.	- Ensure thorough purification of the conjugate by gel filtration or extensive dialysis.	[3]

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